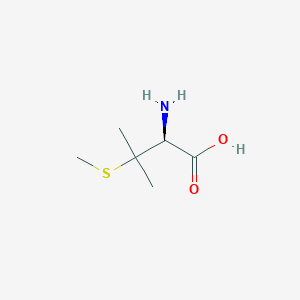

S-Methyl-D-Penicillamin

Übersicht

Beschreibung

S-Methyl-D-Penicillamin: ist ein Derivat von D-Penicillamin, einem bekannten Chelatbildner, der zur Behandlung von Schwermetallvergiftungen und bestimmten Erkrankungen wie Morbus Wilson und rheumatoider Arthritis verwendet wird . This compound ähnelt strukturell Cystein, wobei eine Methylgruppe eines der Wasserstoffatome am Schwefelatom ersetzt .

Wissenschaftliche Forschungsanwendungen

Chemie: S-Methyl-D-Penicillamin wird als Ligand in der Koordinationschemie verwendet, da es stabile Komplexe mit Metallionen bilden kann .

Biologie: Es wird in Studien verwendet, die Thiol-Disulfid-Austauschreaktionen betreffen, und als Modellverbindung, um das Verhalten von schwefelhaltigen Aminosäuren zu verstehen .

Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Schwermetallvergiftungen und bestimmten Autoimmunerkrankungen .

Industrie: Es wird bei der Synthese von Arzneimitteln und als Zwischenprodukt bei der Herstellung anderer chemischer Verbindungen verwendet .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich über seine Thiolgruppe aus, die Metallionen chelatieren und an Redoxreaktionen teilnehmen kann . Es kann an Schwermetalle wie Kupfer, Blei und Quecksilber binden und stabile Komplexe bilden, die aus dem Körper ausgeschieden werden . Darüber hinaus kann es Immunantworten modulieren, indem es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert, die an Entzündungen und oxidativem Stress beteiligt sind .

Wirkmechanismus

Target of Action

S-Methyl-D-penicillamine, also known as D-Valine, 3-(methylthio)-, primarily targets copper ions in the body . It is used as a chelating agent to remove excess copper in patients with Wilson’s disease . It also targets macrophages , T-lymphocytes , and IgM rheumatoid factor .

Mode of Action

S-Methyl-D-penicillamine acts by forming stable, soluble complexes with copper, which are then excreted in the urine . This helps in the removal of excess copper in patients with Wilson’s disease . In the case of rheumatoid arthritis, it inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .

Biochemical Pathways

S-Methyl-D-penicillamine affects the biochemical pathways related to copper metabolism. By chelating copper, it prevents the accumulation of this metal, which can be toxic in high concentrations . It also impacts the immune response pathway by inhibiting macrophages and T-lymphocytes .

Pharmacokinetics

S-Methyl-D-penicillamine is absorbed rapidly but incompletely (40% to 70%) in the intestine, with wide interindividual variations . Food, antacids, and iron reduce the absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . The peak plasma concentration occurs at 1 to 3 hours after ingestion . More than 80% of plasma S-Methyl-D-penicillamine is bound to proteins, particularly albumin . Only a small portion of the dose is metabolized in the liver to S-methyl-D-penicillamine . The route of elimination is mainly renal; disulfides represent the main compounds found in the urine .

Result of Action

The primary result of S-Methyl-D-penicillamine’s action is the reduction of copper levels in patients with Wilson’s disease . This helps to alleviate the symptoms of copper toxicity. In patients with rheumatoid arthritis, it suppresses disease activity . It also reduces cystine excretion in cystinuria .

Action Environment

The action of S-Methyl-D-penicillamine can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron in the gastrointestinal tract can reduce its absorption . Furthermore, its bioavailability is dramatically decreased in patients with malabsorption states . The drug’s efficacy can also be affected by the patient’s copper levels and immune status .

Biochemische Analyse

Biochemical Properties

S-Methyl-D-penicillamine is formed from D-penicillamine by thiol methyltransferase in the membrane fraction of isolated human red blood cells . It interacts with enzymes, proteins, and other biomolecules in the body, playing a role in biochemical reactions .

Cellular Effects

Studies show that elevated levels of S-Methyl-D-penicillamine were excreted in the urine of patients with Parkinson’s and Motor Neuron Disease . This suggests that S-Methyl-D-penicillamine may have an impact on cell signaling pathways, gene expression, and cellular metabolism in these conditions.

Molecular Mechanism

It is known that D-penicillamine, from which S-Methyl-D-penicillamine is derived, binds copper, allowing it to be eliminated in the urine . This suggests that S-Methyl-D-penicillamine may also interact with biomolecules and influence gene expression.

Temporal Effects in Laboratory Settings

It is known that D-penicillamine and its metabolites, including S-Methyl-D-penicillamine, bind to albumin, which is responsible for the slow elimination of the drug from plasma .

Metabolic Pathways

S-Methyl-D-penicillamine is a metabolite of D-penicillamine and is formed in the liver

Transport and Distribution

Approximately 80% of D-penicillamine, from which S-Methyl-D-penicillamine is derived, is circulated in plasma, typically bound to plasma proteins, particularly albumin . This suggests that S-Methyl-D-penicillamine may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

It is known that D-penicillamine and its metabolites, including S-Methyl-D-penicillamine, are found in the plasma . This suggests that S-Methyl-D-penicillamine may also be localized in the plasma.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: S-Methyl-D-Penicillamin kann durch Methylierung von D-Penicillamin synthetisiert werden. Dies beinhaltet die Reaktion von D-Penicillamin mit einem Methylierungsmittel wie Methyliodid oder Dimethylsulfat unter basischen Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst typischerweise großtechnische Methylierungsreaktionen, gefolgt von Reinigungsprozessen wie Kristallisation oder Chromatographie, um die hochreine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: S-Methyl-D-Penicillamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Es kann zurück zu seiner Thiolform reduziert werden.

Substitution: Es kann aufgrund des Vorhandenseins der Thiolgruppe an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nucleophile wie Alkylhalogenide können unter basischen Bedingungen mit der Thiolgruppe reagieren.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiolform von this compound.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

D-Penicillamin: Ein Chelatbildner, der zur Behandlung von Morbus Wilson und rheumatoider Arthritis verwendet wird.

L-Penicillamin: Nicht klinisch verwendet aufgrund seiner Toxizität.

Cystein: Eine schwefelhaltige Aminosäure mit ähnlichen chemischen Eigenschaften.

Einzigartigkeit: S-Methyl-D-Penicillamin ist einzigartig aufgrund seiner methylierten Thiolgruppe, die seine Stabilität und Reaktivität im Vergleich zu anderen thiolhaltigen Verbindungen erhöht . Dies macht es besonders nützlich in Anwendungen, die starke und stabile Chelatbildungseigenschaften erfordern .

Biologische Aktivität

S-Methyl-D-penicillamine (SMDP) is a derivative of D-penicillamine, a chelating agent widely used in the treatment of Wilson's disease and other conditions. This article explores the biological activity of S-Methyl-D-penicillamine, focusing on its pharmacokinetics, mechanisms of action, therapeutic applications, and potential side effects.

S-Methyl-D-penicillamine is characterized by the addition of a methyl group to the sulfur atom of D-penicillamine. This modification influences its biological activity and pharmacokinetic profile.

- Absorption : SMDP is rapidly absorbed from the gastrointestinal tract, with an oral bioavailability similar to D-penicillamine, estimated between 40% and 70% .

- Distribution : Approximately 80% of SMDP in plasma is protein-bound, primarily to albumin, which affects its distribution and therapeutic efficacy .

- Metabolism : The liver metabolizes SMDP into various disulfide forms and other metabolites. The presence of food, antacids, or iron can significantly reduce its absorption .

- Elimination : The drug is primarily eliminated through renal pathways, with disulfides being the main urinary excretion products .

S-Methyl-D-penicillamine exhibits several mechanisms that contribute to its biological activity:

- Chelation : Similar to D-penicillamine, SMDP acts as a chelator for heavy metals such as copper, lead, and mercury. It binds these metals and facilitates their excretion from the body, making it effective in treating metal toxicity conditions like Wilson's disease .

- Immunomodulation : SMDP has been shown to modulate immune responses. It inhibits macrophage activity and reduces pro-inflammatory cytokines such as IL-1. This mechanism is particularly relevant in autoimmune diseases like rheumatoid arthritis .

- Collagen Cross-linking Interference : By interfering with lysyl oxidase activity, SMDP prevents the formation of cross-links in collagen fibers, which may contribute to its therapeutic effects in connective tissue disorders .

Therapeutic Applications

S-Methyl-D-penicillamine has been investigated for various therapeutic applications:

- Wilson's Disease : As a chelating agent, it effectively reduces copper accumulation in tissues.

- Rheumatoid Arthritis : It serves as an immunosuppressant by modulating immune cell activity without significantly affecting B-cell function .

- Cystinuria : It aids in reducing cystine levels through disulfide interchange reactions, enhancing solubility and urinary excretion .

Case Studies and Clinical Findings

Several case studies highlight the clinical implications of S-Methyl-D-penicillamine:

- Case Study on Neutropenia : A patient treated with D-penicillamine developed severe neutropenia after five weeks of therapy. This adverse effect underscores the need for monitoring blood counts during treatment .

- Efficacy in Wilson's Disease : Clinical trials have demonstrated that patients receiving SMDP show significant reductions in serum copper levels and improvements in liver function tests compared to those not receiving treatment .

Potential Side Effects

While S-Methyl-D-penicillamine is effective, it is associated with several side effects:

- Gastrointestinal Issues : Nausea, vomiting, and diarrhea are common complaints among patients.

- Hematological Effects : The risk of neutropenia and thrombocytopenia necessitates regular blood monitoring during therapy .

- Allergic Reactions : Some patients may experience hypersensitivity reactions, including skin rashes or fever.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMLYGQTOGLZDA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184026 | |

| Record name | D-Valine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-84-6 | |

| Record name | S-Methyl-D-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Valine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.